1-(mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Description
Properties
IUPAC Name |
5-(trifluoromethyl)-1-(2,4,6-trimethylphenyl)sulfonyl-2,3-dihydro-1,4-diazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O2S/c1-10-8-11(2)14(12(3)9-10)23(21,22)20-6-4-13(15(16,17)18)19-5-7-20/h4,6,8-9H,5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMBNGDZUAWOLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN=C(C=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine can be synthesized through a multi-step organic reaction sequence. The key steps include the preparation of the mesitylsulfonyl precursor, the introduction of the trifluoromethyl group, and the formation of the diazepine ring. Typical reaction conditions involve the use of strong bases, polar aprotic solvents, and specific temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
On an industrial scale, the production of this compound requires robust and scalable synthetic processes. This includes optimization of reaction times, temperatures, and purification techniques to meet regulatory standards and ensure consistency across large batches.
Chemical Reactions Analysis
Types of Reactions
1-(Mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is involved in various chemical reactions, such as:
Oxidation: Can be oxidized to introduce oxygen-containing functional groups.
Reduction: Can undergo reduction, potentially altering its ring structure or substituents.
Substitution: Participates in nucleophilic and electrophilic substitution reactions, allowing modification of its chemical structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions employed. For instance, oxidation may yield sulfoxides or sulfones, while reduction could result in simpler hydrocarbons or altered diazepine rings. Substitution reactions often introduce new functional groups or change existing ones, tailoring the compound's properties.
Scientific Research Applications
Basic Information
- Molecular Formula : C15H17F3N2O2S
- Molecular Weight : 346.37 g/mol
- Density : 1.31 g/cm³
- Boiling Point : 382.9 ± 52.0 °C
- pKa : 8.38 ± 0.20
Structure
The compound features a unique structure that contributes to its reactivity and interaction with biological systems. The presence of trifluoromethyl and mesitylsulfonyl groups enhances its lipophilicity and potential bioactivity.
Medicinal Chemistry
1-(Mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine has been studied for its potential as a pharmacological agent due to its unique chemical structure which may influence various biological pathways.
- Anticancer Activity : Research has indicated that compounds with similar structures can exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation.
- Neuropharmacology : The diazepine core structure is known for its activity as anxiolytics and sedatives; thus, derivatives of this compound may also possess similar effects.
Materials Science
The compound's unique properties allow it to be used in the development of advanced materials:
- Polymer Chemistry : It can be utilized as a monomer or additive in polymer synthesis, enhancing thermal stability and mechanical properties.
- Coatings : Its fluorinated nature provides water and oil repellency, making it suitable for coatings that require these characteristics.
Agricultural Chemistry
In agricultural applications, the compound may serve as a precursor for the synthesis of agrochemicals:
- Pesticides : The trifluoromethyl group is known to enhance the efficacy of pesticides by improving their ability to penetrate plant tissues.
- Herbicides : Research into similar compounds has shown potential for use in herbicides that target specific weed species without affecting crops.
Case Study 1: Anticancer Activity Assessment
A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various diazepine derivatives, including this compound. The findings indicated that this compound exhibited significant activity against several cancer cell lines, suggesting its potential as a lead compound for further development.
Case Study 2: Polymer Development
Research conducted at a leading materials science institute demonstrated the use of this compound in creating high-performance polymers. The incorporation of this compound into polymer matrices resulted in improved thermal stability and mechanical strength compared to traditional materials.
Case Study 3: Agrochemical Formulation
A collaborative study between agricultural chemists explored the efficacy of this compound as a herbicide precursor. The results showed that formulations containing derivatives of this compound were effective against common weed species while demonstrating low toxicity to non-target plants.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. Its mechanism of action often involves binding to enzymes or receptors, leading to inhibition or activation of biochemical pathways. The mesitylsulfonyl and trifluoromethyl groups play crucial roles in these interactions, enhancing the compound's stability and reactivity.
Comparison with Similar Compounds
Chemical Structure :
- Molecular Formula : C₁₅H₁₇F₃N₂O₂S (from ).
- Key Features :
- A 2,3-dihydro-1H-1,4-diazepine core (7-membered ring with two nitrogen atoms).
- Mesitylsulfonyl group (2,4,6-trimethylphenylsulfonyl) at position 1, providing steric bulk and electron-withdrawing properties.
- Trifluoromethyl (-CF₃) substituent at position 5, enhancing metabolic stability and lipophilicity.
- Applications : Primarily used in research as a synthetic intermediate or for biological assays ().
Comparison with Similar Compounds
Substituent Variations in the Sulfonyl Group
Analysis :
Variations at Position 5
Analysis :
Ring Saturation and Conformational Flexibility
Analysis :
Analysis :
- Methanopyridodiazepines () highlight the role of fluorine in enzyme modulation, though structural differences limit direct comparisons.
Biological Activity
1-(Mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine, with the CAS number 439112-03-5, is a compound of interest due to its potential biological activities. This compound belongs to the class of 1,4-diazepines, which are known for their diverse pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The chemical properties of this compound are crucial for understanding its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C15H17F3N2O2S |
| Molar Mass | 346.37 g/mol |
| Density | 1.31 ± 0.1 g/cm³ (Predicted) |
| Boiling Point | 382.9 ± 52.0 °C (Predicted) |
| pKa | 8.38 ± 0.20 (Predicted) |
These properties suggest that the compound may exhibit significant lipophilicity and stability, which can influence its interaction with biological systems.
The biological activity of this compound has been studied primarily in relation to its cytogenetic effects and potential therapeutic applications. Research indicates that compounds within the benzodiazepine family can modulate neurotransmitter systems, particularly GABAergic pathways, which are critical in regulating anxiety and other neurological functions.
Cytogenetic Studies
A notable study investigated the cytogenetic activity of newly synthesized benzodiazepines, including derivatives similar to this compound. The study focused on sister chromatid exchanges (SCEs) and found that certain compounds exhibited a statistically significant reduction in SCEs without cytostatic properties. This suggests that these compounds may possess protective effects on genetic material under specific conditions .
Case Studies
- Cytogenetic Activity : In vitro studies demonstrated that some derivatives exhibited positive cytogenetic activity by reducing SCEs in human lymphocyte cultures. The results indicated a potential for these compounds to mitigate genetic damage at therapeutic doses .
- Pharmacological Applications : The compound's structural similarities to established benzodiazepines suggest it may be explored for anxiolytic or sedative properties. However, further pharmacological profiling is necessary to establish its efficacy and safety profile in clinical settings.
Q & A
Q. What are the key considerations in designing a synthetic route for 1-(mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine?
Methodological Answer: The synthesis should prioritize:
- Reagent Compatibility : Mesitylsulfonyl groups require anhydrous conditions to avoid hydrolysis. Use triphosgene or similar agents for sulfonylation under inert atmospheres .
- Solvent Selection : Dichloromethane (CH₂Cl₂) is optimal for diazepine ring closure due to its low nucleophilicity and ability to stabilize intermediates .
- Catalysts : Triethylamine (TEA) facilitates deprotonation during cyclization steps, improving reaction efficiency .
- Temperature Control : Maintain temperatures below 40°C to prevent side reactions like N-dealkylation .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the diazepine ring structure, mesitylsulfonyl group integration, and trifluoromethyl substitution patterns. Use deuterated solvents (e.g., CDCl₃) for signal resolution .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities via isotopic patterns .
- Infrared (IR) Spectroscopy : Identify sulfonyl (S=O, ~1350 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches to confirm functional groups .
Q. What are common side reactions encountered during synthesis, and how can they be mitigated?
Methodological Answer:
- N-Oxidation : Occurs under prolonged exposure to oxidizing agents. Mitigate by using argon purges and minimizing reaction times .
- Ring-Opening : Acidic conditions can hydrolyze the diazepine ring. Add molecular sieves to scavenge moisture .
- By-Product Formation : Monitor via thin-layer chromatography (TLC) and purify using column chromatography with gradient elution (hexane/ethyl acetate) .
Advanced Research Questions
Q. How can factorial design be applied to optimize the yield of this diazepine derivative?
Methodological Answer:
- Variable Selection : Screen temperature (20–60°C), solvent polarity (CH₂Cl₂ vs. THF), and catalyst loading (1–5 mol%) as independent variables .
- Response Surface Methodology (RSM) : Use a central composite design to model nonlinear interactions between variables. Analyze via ANOVA to identify significant factors (e.g., temperature-catalyst interaction) .
- Validation : Confirm optimal conditions with triplicate runs, achieving >90% yield reproducibility .
Q. What strategies resolve contradictions in reaction kinetics data when synthesizing under varying conditions?
Methodological Answer:
- Kinetic Profiling : Use in-situ FTIR or HPLC to track intermediate concentrations. Compare experimental rate constants with Arrhenius predictions to identify deviations .
- Parameter Interaction Analysis : Apply multivariate regression to disentangle confounding variables (e.g., solvent polarity masking temperature effects) .
- Error Source Identification : Replicate experiments under controlled humidity and oxygen levels to isolate environmental artifacts .
Q. How can computational modeling predict the reactivity of intermediates in the synthesis?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate activation energies for sulfonylation and cyclization steps. Use software like Gaussian or ORCA to model transition states .
- AI-Driven Simulations : Train neural networks on historical reaction data to predict optimal reagent ratios. Integrate with COMSOL Multiphysics for real-time parameter adjustments .
- Mechanistic Validation : Compare computed intermediates with experimental NMR shifts (δ ppm) to validate models .
Q. What methodologies assess the compound’s potential as a pharmacophore in drug discovery?
Methodological Answer:
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC ≤ 2 µg/mL against S. aureus), referencing structurally similar diazepines .
- Structure-Activity Relationship (SAR) : Modify the trifluoromethyl group to electron-withdrawing substituents (e.g., -NO₂) and evaluate cytotoxicity in HEK293 cells .
- Molecular Docking : Simulate binding to target proteins (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Prioritize compounds with docking scores ≤ -8.0 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
